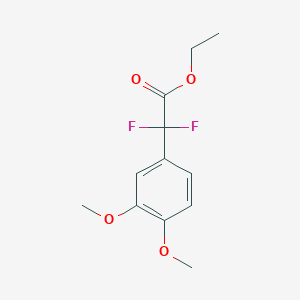Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate
CAS No.:
Cat. No.: VC17422868
Molecular Formula: C12H14F2O4
Molecular Weight: 260.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14F2O4 |
|---|---|
| Molecular Weight | 260.23 g/mol |
| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate |
| Standard InChI | InChI=1S/C12H14F2O4/c1-4-18-11(15)12(13,14)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3 |
| Standard InChI Key | KIUUOJGOSVSJNJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=CC(=C(C=C1)OC)OC)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate (molecular formula: CHFO) consists of:
-
A 3,4-dimethoxyphenyl group: This aromatic moiety features two methoxy (-OCH) substituents at the 3rd and 4th positions, enhancing electron density and influencing reactivity in electrophilic substitutions .
-
A 2,2-difluoroacetate ester: The difluoro group at the α-position adjacent to the carbonyl stabilizes the ester through electron-withdrawing effects, while the ethyl ester (-OCHCH) provides lipophilicity .
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.24 g/mol |
| XLogP3 | 1.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate can be inferred from methodologies applied to analogous compounds:
Nucleophilic Difluorination
A common strategy involves the reaction of ethyl 2-chloro-2,2-difluoroacetate with 3,4-dimethoxyphenylmagnesium bromide under Grignard conditions. This method mirrors the synthesis of ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate, where halogenated aryl Grignard reagents are employed .
Esterification of Difluoroacetic Acid
Alternative routes may involve esterification of 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid with ethanol in the presence of catalytic sulfuric acid. This approach is analogous to the preparation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Grignard Addition | Mg, THF, 0°C to reflux, 12h | 65–75 | |
| Esterification | HSO, ethanol, reflux, 6h | 80–85 |
Physicochemical Properties
Physical State and Stability
Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate is likely a pale yellow to colorless liquid at room temperature, based on the behavior of structurally similar compounds like ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate . Its stability is enhanced by storage under inert conditions, with recommended storage at 20–22°C in sealed containers to prevent hydrolysis .
Spectroscopic Data
-
H NMR (CDCl): Expected signals include a singlet for the difluoroacetate methylene group (δ 4.25–4.40 ppm), ethyl ester quartet (δ 1.30–1.40 ppm), and aromatic protons from the dimethoxyphenyl group (δ 6.70–7.20 ppm) .
-
C NMR: Peaks for the carbonyl carbon (δ 160–165 ppm), CF group (δ 110–120 ppm), and methoxy carbons (δ 55–56 ppm) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Fluorinated acetates are pivotal in drug discovery, particularly for PDE4 inhibitors. For example, sodium 2-chloro-2,2-difluoroacetate has been used to introduce difluoromethoxy groups into catechol diether motifs, enhancing binding affinity . Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate could serve as a precursor for similar bioactive molecules.
Material Science
The compound’s fluorine content may improve thermal stability in polymers, while the dimethoxyphenyl group could facilitate π-π stacking in conductive materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume